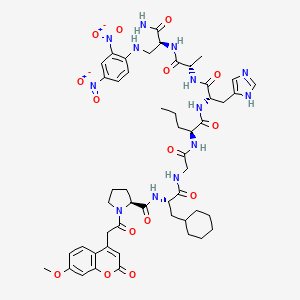
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2
描述
“Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2” is a fluorogenic substrate for matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-26 . Upon cleavage by these enzymes, 7-methoxycoumarin-4-acetyl (Mca) is released, and its fluorescence can be used to quantify the activity of MMP-1, MMP-3, and MMP-26 .
Molecular Structure Analysis
The molecular formula of “this compound” is C51H65N13O15 . The formal name is 1-[2-(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-prolyl-3-cyclohexyl-L-alanylglycyl-L-norvalyl-L-histidyl-L-alanyl-3-[(2,4-dinitrophenyl)amino]-L-alaninamide .Chemical Reactions Analysis
“this compound” is a substrate for MMP-1, MMP-3, and MMP-26 . When cleaved by these enzymes, it releases 7-methoxycoumarin-4-acetyl (Mca), which fluoresces and can be used to quantify the activity of these enzymes .Physical And Chemical Properties Analysis
“this compound” is a lyophilized powder with a molecular weight of 1100.1 . It is soluble in formic acid at a concentration of 1 mg/ml .科学研究应用
基质金属蛋白酶研究
“Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2” 主要用作科学研究中基质金属蛋白酶-1 (MMP-1)、MMP-3 和 MMP-26 的荧光底物。 这些酶在组织重塑、血管生成和其他生理过程中起着至关重要的作用。 该化合物允许研究人员通过这些 MMPs 裂解释放荧光信号来研究酶动力学和抑制剂筛选 .
仅供研究使用
作用机制
Target of Action
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 is a fluorogenic substrate primarily for matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-26 . These enzymes play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
This compound interacts with its targets (MMP-1, MMP-3, and MMP-26) through a process of enzymatic cleavage . This interaction results in the release of 7-methoxycoumarin-4-acetyl (Mca), a fluorescent compound .
Biochemical Pathways
The cleavage of this compound by MMPs affects the matrix metalloproteinase pathway . This pathway is involved in various physiological processes, including tissue remodeling and wound healing, and pathological conditions such as cancer and fibrosis.
Pharmacokinetics
The compound’s interaction with its targets and the subsequent release of mca suggest that it is metabolized by mmps . The impact of these properties on the bioavailability of this compound would require further investigation.
Result of Action
The molecular effect of this compound’s action is the release of Mca, which can be quantified due to its fluorescence . This allows for the measurement of MMP activity at the cellular level .
安全和危害
生化分析
Biochemical Properties
Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH2 plays a crucial role in biochemical reactions as a substrate for matrix metalloproteinases, including MMP-1, MMP-3, and MMP-26 . Upon cleavage by these enzymes, the compound releases 7-methoxycoumarin-4-acetyl (Mca), which emits fluorescence. This fluorescence can be quantified to measure MMP activity. The interaction between this compound and MMPs is highly specific, allowing researchers to study the activity and inhibition of these enzymes in various biological contexts.
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by MMPs, resulting in the release of the fluorescent Mca moiety . This cleavage occurs at specific peptide bonds within the substrate, and the resulting fluorescence can be detected and measured. The interaction between this compound and MMPs is characterized by high specificity and affinity, making it an effective tool for studying enzyme kinetics and inhibition.
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H65N13O15/c1-4-9-36(49(71)59-38(21-31-24-53-27-56-31)50(72)57-28(2)47(69)61-39(46(52)68)25-54-35-16-13-32(63(74)75)22-41(35)64(76)77)58-43(65)26-55-48(70)37(18-29-10-6-5-7-11-29)60-51(73)40-12-8-17-62(40)44(66)19-30-20-45(67)79-42-23-33(78-3)14-15-34(30)42/h13-16,20,22-24,27-29,36-40,54H,4-12,17-19,21,25-26H2,1-3H3,(H2,52,68)(H,53,56)(H,55,70)(H,57,72)(H,58,65)(H,59,71)(H,60,73)(H,61,69)/t28-,36-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLIZNHHZSHQOS-NIUAFRCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H65N13O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



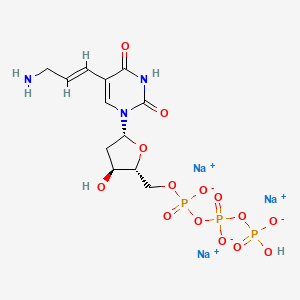
![D-[1-18O]glucose](/img/structure/B1494281.png)


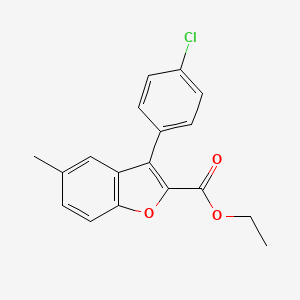
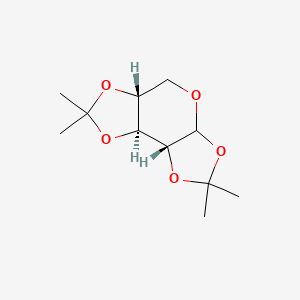
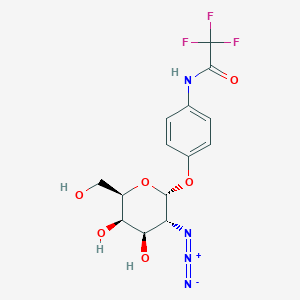
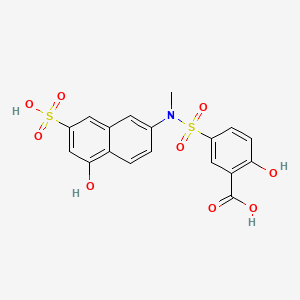
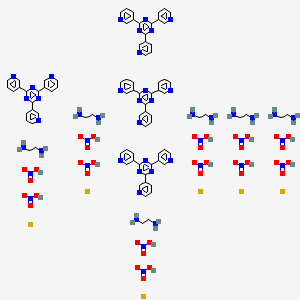

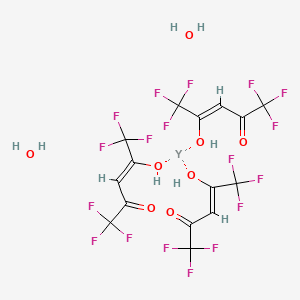
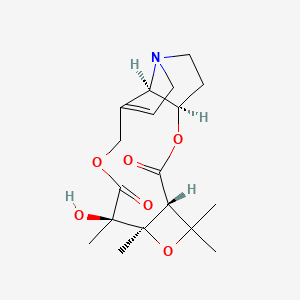
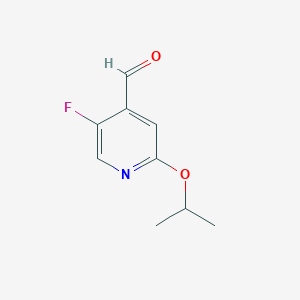
![N-[15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecyl]trifluoroacetamide](/img/structure/B1494337.png)